molecular formula C17H20ClN5O3 B11673676 7-(2-chlorobenzyl)-8-[(2-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-(2-chlorobenzyl)-8-[(2-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11673676
M. Wt: 377.8 g/mol
InChI Key: HCETUUQAAQKNCV-UHFFFAOYSA-N
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Description

7-(2-chlorobenzyl)-8-[(2-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a hydroxypropylamino group, and a dimethylxanthine core. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorobenzyl)-8-[(2-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method includes the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chlorobenzyl chloride and 1,3-dimethylxanthine.

    N-Alkylation: The 2-chlorobenzyl chloride is reacted with 1,3-dimethylxanthine in the presence of a base such as potassium carbonate to form 7-(2-chlorobenzyl)-1,3-dimethylxanthine.

    Amination: The intermediate is then subjected to amination with 2-amino-1-propanol under reflux conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-(2-chlorobenzyl)-8-[(2-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various types of chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chlorobenzyl group can be reduced to a benzyl group.

    Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

7-(2-chlorobenzyl)-8-[(2-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2-chlorobenzyl)-8-[(2-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-(2-chlorobenzyl)-1,3-dimethylxanthine: Lacks the hydroxypropylamino group.

    8-[(2-hydroxypropyl)amino]-1,3-dimethylxanthine: Lacks the chlorobenzyl group.

    7-(2-bromobenzyl)-8-[(2-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Contains a bromobenzyl group instead of a chlorobenzyl group.

Uniqueness

The uniqueness of 7-(2-chlorobenzyl)-8-[(2-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione lies in its combined structural features, which confer specific biological activities and chemical reactivity. The presence of both the chlorobenzyl and hydroxypropylamino groups allows for diverse interactions with molecular targets, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C17H20ClN5O3

Molecular Weight

377.8 g/mol

IUPAC Name

7-[(2-chlorophenyl)methyl]-8-(2-hydroxypropylamino)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C17H20ClN5O3/c1-10(24)8-19-16-20-14-13(15(25)22(3)17(26)21(14)2)23(16)9-11-6-4-5-7-12(11)18/h4-7,10,24H,8-9H2,1-3H3,(H,19,20)

InChI Key

HCETUUQAAQKNCV-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C)O

Origin of Product

United States

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